(3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a bromine atom and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Major Products
Oxidation: Phenols.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid primarily involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopyridin-5-yl)boronic acid
- (5-Bromo-3-pyridyl)boronic acid
- (3-Trifluoromethyl)phenylboronic acid
Uniqueness
(3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a pyrazinyl group on the phenyl ring. This combination imparts distinct reactivity and binding properties, making it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C10H8BBrN2O2 |
---|---|
Molecular Weight |
278.90 g/mol |
IUPAC Name |
(3-bromo-5-pyrazin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H8BBrN2O2/c12-9-4-7(3-8(5-9)11(15)16)10-6-13-1-2-14-10/h1-6,15-16H |
InChI Key |
KWRAVLNNYYEPLD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C2=NC=CN=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.